4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide
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Overview
Description
4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and their ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide typically involves the condensation reaction between 4-bromo-benzoic acid hydrazide and pyridine-2-carboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Complexation Reactions: The compound can form complexes with metal ions through coordination with the nitrogen and oxygen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Complexation Reactions: Metal salts such as nickel(II) chloride, zinc(II) chloride, and cadmium(II) chloride are used under mild conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Complexation Reactions: Products are metal complexes with octahedral or tetrahedral geometries.
Scientific Research Applications
4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Coordination Chemistry: The compound is used to form stable complexes with metal ions, which are studied for their structural and catalytic properties.
Biological Studies: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to coordinate with metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-benzoic acid phenyl-pyridin-2-yl-methylene-hydrazide
- 4-Bromo-benzoic acid 2-methoxy-naphthalen-1-ylmethylene-hydrazide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and medicinal chemistry, where metal complexes play a significant role in biological activity and therapeutic applications .
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
4-bromo-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)13(18)17-16-9-12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
HVMRJFFCKYXQOK-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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